molecular formula C10H17NO3 B1428738 Ethyl 4-formyl-4-methylpiperidine-1-carboxylate CAS No. 878167-05-6

Ethyl 4-formyl-4-methylpiperidine-1-carboxylate

Cat. No.: B1428738
CAS No.: 878167-05-6
M. Wt: 199.25 g/mol
InChI Key: ROJGRMNQJIINDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-formyl-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . This compound is characterized by a piperidine ring substituted with a formyl group and a methyl group at the 4-position, and an ethyl ester group at the 1-position. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-formyl-4-methylpiperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine, which is a six-membered ring containing one nitrogen atom.

    Formylation: The piperidine ring is formylated at the 4-position using a formylating agent such as formic acid or formamide.

    Methylation: The 4-position is also methylated using a methylating agent like methyl iodide.

    Esterification: The final step involves esterification of the carboxyl group at the 1-position with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products

    Oxidation: 4-methylpiperidine-1,4-dicarboxylic acid.

    Reduction: Ethyl 4-hydroxymethyl-4-methylpiperidine-1-carboxylate.

    Substitution: Ethyl 4-formyl-4-methylpiperidine-1-carboxamide.

Scientific Research Applications

While specific applications of ethyl 4-formyl-4-methylpiperidine-1-carboxylate are not detailed in the provided search results, the search results do highlight the applications of related compounds, which can provide insight into the potential uses of the target compound.

Note: The search results do not provide direct information about this compound. Therefore, the following information is inferred from related compounds and may not directly apply.

Potential Applications Based on Piperidine Derivatives

Piperidine derivatives, in general, are important in medicinal chemistry . They are frequently used as building blocks for synthesizing pharmaceuticals with a variety of biological activities .

Applications of Piperidine Derivatives:

  • Inhibitors: Piperidine derivatives have been researched as inhibitors of Staphylococcus aureus and Escherichia coli enoyl-ACP reductase .
  • GABAA Receptor Agonists: These compounds can act as GABAA receptor agonists .
  • DNA-Binding Subunits: Piperidines can be employed as water-soluble DNA-binding subunits for analogs of cytotoxic antibiotics .
  • Pharmaceuticals: They are used in the synthesis of tricyclic pharmaceuticals .
  • 5-HT3 Antagonists: Piperidine derivatives can also function as 5-HT3 antagonists .
  • Antiproliferative Agents: Ethyl 4-[4-(4-substituted)phenyl]piperidine-1-carboxylates have shown antiproliferative effects .

Synthesis Methods and Intermediates

Ethyl 4-piperidinecarboxylate compounds can be created through various methods, including cyclization reactions using sodium hydride . These compounds are valuable as pharmaceutical intermediates because their carbonyl and ester groups can be easily modified or combined with other functional groups .

Mechanism of Action

The mechanism of action of ethyl 4-formyl-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The ester group can undergo hydrolysis, releasing the active form of the compound that interacts with cellular pathways.

Comparison with Similar Compounds

Ethyl 4-formyl-4-methylpiperidine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-formylpiperidine-1-carboxylate: Lacks the methyl group at the 4-position, resulting in different chemical reactivity and biological activity.

    Mthis compound: Contains a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.

    4-Formyl-4-methylpiperidine-1-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester form.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Biological Activity

Ethyl 4-formyl-4-methylpiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for its versatility in drug design. The presence of the formyl and carboxylate groups enhances its reactivity and potential interactions with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown improved apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Table 1: Cytotoxicity of Piperidine Derivatives

CompoundCell LineIC50 (µM)
This compoundFaDu (hypopharyngeal)TBD
Reference Drug (Bleomycin)FaDuTBD

2. Neuroprotective Effects

Piperidine derivatives are also being investigated for their neuroprotective effects, particularly in the context of Alzheimer’s disease. Compounds that inhibit acetylcholinesterase (AChE) are crucial for enhancing cholinergic transmission. This compound has been evaluated for its AChE inhibitory activity, showing promising results compared to established drugs like donepezil .

Table 2: AChE Inhibition Comparison

CompoundAChE Inhibition (%)Reference
This compoundTBDCurrent Study
DonepezilTBDStandard

3. Anti-inflammatory Properties

The anti-inflammatory potential of piperidine derivatives is well-documented, with some compounds exhibiting significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This compound's structural features may contribute to its ability to modulate inflammatory pathways, making it a candidate for further exploration in inflammatory diseases .

Table 3: COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compoundTBDTBD
Indomethacin9.17TBD

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Neurotransmitter Modulation : By inhibiting AChE, the compound may enhance acetylcholine levels, thereby improving cognitive function.
  • Apoptosis Induction : Certain derivatives have been shown to activate apoptotic pathways in cancer cells, leading to increased cell death.
  • Inflammatory Pathway Regulation : The inhibition of COX enzymes suggests potential use in treating inflammatory conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives:

  • Cytotoxicity Studies : A study demonstrated that specific piperidine derivatives induced significant cytotoxicity in various cancer cell lines, highlighting their potential as anticancer agents .
  • Neuroprotective Effects : Research on AChE inhibitors has shown that modifications to the piperidine structure can enhance neuroprotective effects against neurodegenerative diseases .
  • Anti-inflammatory Activity : Compounds similar to this compound have been shown to inhibit inflammatory responses effectively, indicating their therapeutic potential in managing chronic inflammatory diseases .

Properties

IUPAC Name

ethyl 4-formyl-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-3-14-9(13)11-6-4-10(2,8-12)5-7-11/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJGRMNQJIINDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 100 mL round bottom flask was added DCM (30 mL) and oxalyl chloride (0.88 mL; 10.13 mmol). The solution was cooled to −78° C. and treated with DMSO (1.19 mL; 16.88 mmol). The solution was stirred at −78° C. for 20 minutes and then treated with ethyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate (1.7 g; 8.44 mmol, dissolved in 10 mL of DCM). The solution was stirred for 30 minutes at −78° C. and then treated with Et3N (3.53 mL; 25.32 mmol). The solution was stirred at −78° C. for 20 min and then slowly warmed to room temperature and stirred at room temperature for an additional 2 h. The solution was then treated with saturated aqueous NaHCO3 (50 mL), diluted with DCM (50 mL), and the layers were separated. The organic layer was washed with brine (50 mL), dried over Na2SO4, filtered, and concentrated under reduced pressure to afford 1.6 g of the product as an oil which was used without further purification. LC/MS m/z [M+H]+ 200.0, retention time 2.23 minutes; (10-99% CH3CN—H2O gradient with 0.03% TFA, 5 min). 1H-NMR (400 MHz, CDCl3) δ 9.40 (s, 1H), 4.06 (q, J=7.1 Hz, 2H), 3.66 (dt, J=13.6, 4.7 Hz, 2H), 3.09 (dd, J=10.1, 3.5 Hz, 1H), 3.06 (dd, J=10.2, 3.4 Hz, 1H), 1.86 (dt, J=13.6, 4.4 Hz, 2H), 1.42-1.30 (m, 2H), 1.19 (t, J=7.1 Hz, 3H), 1.02 (s, 3H).
Name
Quantity
1.19 mL
Type
reactant
Reaction Step One
Name
ethyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.53 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
0.88 mL
Type
reactant
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-formyl-4-methylpiperidine-1-carboxylate
Reactant of Route 2
Ethyl 4-formyl-4-methylpiperidine-1-carboxylate
Reactant of Route 3
Ethyl 4-formyl-4-methylpiperidine-1-carboxylate
Reactant of Route 4
Ethyl 4-formyl-4-methylpiperidine-1-carboxylate
Reactant of Route 5
Ethyl 4-formyl-4-methylpiperidine-1-carboxylate
Reactant of Route 6
Ethyl 4-formyl-4-methylpiperidine-1-carboxylate

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